Product packaging for 2-(4-Hydroxybutyl)-4-methylphenol(Cat. No.:CAS No. 93306-52-6)

2-(4-Hydroxybutyl)-4-methylphenol

Cat. No.: B14349345
CAS No.: 93306-52-6
M. Wt: 180.24 g/mol
InChI Key: WVGPHZQKUCUVCH-UHFFFAOYSA-N
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Description

2-(4-Hydroxybutyl)-4-methylphenol is a phenolic compound of interest in chemical and materials research. Phenolic compounds with alkyl and hydroxyalkyl chains are often investigated as precursors in organic synthesis, intermediates for polymer production, and for their potential antioxidant properties. Researchers value this chemical for developing novel materials or studying structure-activity relationships in antioxidant applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Specific data on its mechanism of action, applications, and research value for this exact compound should be verified from scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B14349345 2-(4-Hydroxybutyl)-4-methylphenol CAS No. 93306-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93306-52-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(4-hydroxybutyl)-4-methylphenol

InChI

InChI=1S/C11H16O2/c1-9-5-6-11(13)10(8-9)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3

InChI Key

WVGPHZQKUCUVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CCCCO

Origin of Product

United States

Synthetic Methodologies for 2 4 Hydroxybutyl 4 Methylphenol and Its Chemical Precursors

Regioselective Functionalization of Phenolic Ring Systems

The regioselective functionalization of phenolic rings is a critical aspect of synthesizing specifically substituted phenols like 2-(4-hydroxybutyl)-4-methylphenol. The starting material for this compound is p-cresol (B1678582) (4-methylphenol), and the primary challenge lies in directing the alkylation to the ortho position (carbon-2) relative to the hydroxyl group.

Alkylation of phenols can occur at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), with C-alkylation further dividing into ortho and para substitution. tandfonline.comresearchgate.net The desired product, this compound, requires selective C-alkylation at the ortho position. Several factors influence the regioselectivity of this reaction, including the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. tandfonline.comresearchgate.net

Generally, O-alkylation is kinetically favored, while C-alkylation is thermodynamically controlled. researchgate.net To achieve ortho-C-alkylation, reaction conditions are often optimized to promote the rearrangement of an initially formed O-alkylated intermediate to the more stable C-alkylated product. nih.gov The use of bulky alkylating agents can also favor ortho-substitution due to steric hindrance at the para-position, which is already occupied by a methyl group in p-cresol.

Strategies for Introduction of the 4-Hydroxybutyl Side Chain

The introduction of the 4-hydroxybutyl side chain onto the p-cresol backbone can be achieved through several synthetic strategies. A common approach is the Friedel-Crafts alkylation, where an appropriate four-carbon electrophile reacts with the activated phenolic ring. jk-sci.com

One potential route involves the use of a bifunctional reagent like 4-chlorobutan-1-ol or 4-bromobutan-1-ol. In this scenario, the alkyl halide end of the molecule would react with the phenoxide ion generated from p-cresol under basic conditions. However, this can lead to a mixture of O-alkylation and C-alkylation products. alfa-chemistry.com

Alternatively, a protected version of the 4-hydroxybutyl group can be employed. For instance, using a reagent like 4-chlorobutyl acetate (B1210297) would allow for the alkylation to occur first, followed by hydrolysis of the ester to reveal the hydroxyl group. This two-step process can sometimes offer better control over the reaction and improve the yield of the desired product.

Another strategy involves a multi-step sequence starting with a different functional group that can be later converted to the 4-hydroxybutyl chain. For example, acylation of p-cresol with a suitable four-carbon acyl halide or anhydride (B1165640), followed by reduction of the resulting ketone, would yield the desired alkyl side chain.

Catalytic Systems in the Alkylation and Hydroxylation of Phenols

The choice of catalyst is paramount in directing the outcome of phenol (B47542) alkylation and hydroxylation reactions. A variety of catalytic systems, ranging from traditional Lewis acids to more modern solid acid catalysts, have been employed.

Alkylation Catalysts:

Lewis Acids: Traditional Friedel-Crafts alkylation often utilizes Lewis acids such as AlCl₃, FeCl₃, and SnCl₄. jk-sci.com These catalysts activate the alkylating agent, facilitating the electrophilic attack on the phenol ring. However, they can be harsh and lead to side reactions and catalyst deactivation. jk-sci.com

Brønsted Acids: Strong Brønsted acids, including sulfuric acid and p-toluenesulfonic acid, can also catalyze phenol alkylation. mdpi.com Ionic liquids with Brønsted acidic functionalities have emerged as more benign alternatives. nih.gov

Solid Acid Catalysts: To address the environmental and practical issues associated with homogeneous catalysts, heterogeneous solid acid catalysts have been extensively investigated. These include zeolites (like H-BEA, HZSM-5, and MCM-22), silica-alumina, and metal oxides. researchgate.netresearchgate.netconicet.gov.ar The shape-selectivity of zeolites can be exploited to favor the formation of specific isomers. researchgate.net For instance, the use of zeolite MCM-22 has been shown to enhance the para-selectivity in the methylation of phenol. conicet.gov.ar

Dual Catalytic Systems: Recent research has explored cooperative dual catalytic systems, such as palladium on carbon (Pd/C) combined with a Lewis acid like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), for regioselective ortho-alkylation of phenols. acs.org

Hydroxylation Catalysts:

The introduction of a hydroxyl group onto an existing alkyl chain or the aromatic ring itself often requires specific catalytic systems. While not directly applicable to the synthesis of the title compound from p-cresol, understanding hydroxylation catalysts is relevant for the synthesis of related hydroxylated alkylphenols.

Cytochrome P-450 Mimics: Nature utilizes cytochrome P-450 enzymes for hydroxylation. alfachemic.com Synthetic chemists have developed metalloporphyrins and other complexes that mimic the action of these enzymes to achieve selective hydroxylation. alfachemic.com

Heterogeneous Catalysts: Some heterogeneous catalysts, though less common, have been developed for hydroxylation reactions. alfachemic.com

Multi-step Total Synthesis Pathways for Hydroxylated Alkylphenols

The synthesis of complex molecules like this compound often requires a multi-step approach. This involves a carefully planned sequence of reactions to build the target molecule from simpler starting materials. youtube.comlibretexts.org Retrosynthetic analysis is a powerful tool for designing such synthetic routes, where one works backward from the target molecule to identify key bond disconnections and suitable starting materials. libretexts.org

A plausible multi-step synthesis for this compound could involve the following general steps:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of p-cresol could be protected with a suitable protecting group.

Ortho-selective Alkylation: The protected p-cresol would then undergo a regioselective alkylation at the ortho position with a four-carbon synthon containing a masked hydroxyl group.

Deprotection: Finally, removal of the protecting groups from both the phenolic hydroxyl and the side-chain hydroxyl would yield the target molecule.

The specific reagents and conditions for each step would need to be carefully chosen to ensure high yields and selectivity. For example, the choice of protecting group and the alkylating agent would be critical for the success of the synthesis.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. patsnap.com In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. patsnap.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. patsnap.com For example, using water or bio-derived solvents instead of toxic organic solvents. patsnap.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. patsnap.com The use of recyclable solid acid catalysts is a prime example of this principle in phenol alkylation. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. patsnap.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. patsnap.com Phenolic compounds can be derived from lignin, a component of biomass, offering a potential renewable feedstock for the synthesis of alkylphenols. google.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxybutyl 4 Methylphenol

Electrophilic and Nucleophilic Reactivity of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is a primary site of reactivity in 2-(4-Hydroxybutyl)-4-methylphenol, capable of acting as both a nucleophile and an electrophile acceptor. The lone pairs of electrons on the oxygen atom make it nucleophilic, while the partially positive hydrogen atom allows for electrophilic interactions.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group can act as a nucleophile, participating in reactions such as etherification and esterification. ambeed.comlibretexts.orgkhanacademy.org

Etherification: In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a more potent nucleophile, the phenoxide ion. This phenoxide can then react with alkyl halides or other electrophiles to form ethers. For instance, reaction with an alkyl halide (R-X) would yield the corresponding ether. The rate of this reaction is generally faster with more reactive electrophiles. google.com

Esterification: While phenols react slowly with carboxylic acids, they can be readily esterified using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgkhanacademy.orgresearchgate.net The reaction with an acyl chloride (RCOCl) would produce the corresponding phenyl ester and hydrogen chloride. libretexts.org To enhance the reaction rate, the phenol (B47542) can first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

Electrophilic Reactivity: The hydroxyl group can also be involved in reactions where it is attacked by nucleophiles, particularly after protonation of the oxygen atom, which makes the hydroxyl group a better leaving group. However, direct displacement of the hydroxyl group is generally difficult.

The reactivity of the phenolic hydroxyl group is summarized in the table below.

Reaction TypeReagentProduct Type
EtherificationAlkyl halide (R-X) in the presence of a baseEther (Ar-O-R)
EsterificationAcyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O)Ester (Ar-O-COR)

Oxidative and Reductive Transformations of the Butyl Side Chain

The 4-hydroxybutyl side chain is susceptible to both oxidative and reductive transformations. The primary alcohol at the terminus of the side chain and the benzylic carbon are the most likely sites of reaction.

Oxidation: Strong oxidizing agents can oxidize the alkyl side chain. The benzylic carbon, being activated by the adjacent aromatic ring, is a primary target for oxidation. libretexts.orgmsu.edulibretexts.org Under vigorous oxidation conditions, the entire alkyl side chain can be cleaved to a carboxylic acid at the benzylic position. libretexts.org However, milder and more selective oxidizing agents can lead to the formation of other products. For instance, selective oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain could yield an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. Biocatalytic systems have shown promise in the selective oxidation of aliphatic C-H bonds in alkylphenols. nih.gov

Phenols themselves are also easily oxidized, often to quinones. libretexts.orglibretexts.orgyoutube.com The oxidation of this compound could potentially lead to the formation of a corresponding benzoquinone derivative. libretexts.orglibretexts.org

Reduction: The 4-hydroxybutyl side chain is already in a reduced state. Further reduction would require harsh conditions and is generally not a common transformation for this functional group under typical laboratory conditions.

A summary of potential oxidative transformations is provided below.

Reaction SiteOxidizing AgentPotential Product(s)
Benzylic CarbonStrong oxidizing agent (e.g., KMnO₄, CrO₃/H₂SO₄)Carboxylic acid (at the benzylic position)
Terminal Hydroxyl GroupMild oxidizing agentAldehyde, Carboxylic acid
Phenolic RingOxidizing agent (e.g., Chromic acid)Benzoquinone derivative

Aromatic Ring Reactivity: Substitution Patterns and Regioselectivity Studies

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and alkyl groups. libretexts.orgmlsu.ac.inucalgary.ca Both the hydroxyl group and the alkyl group are ortho, para-directing substituents. mlsu.ac.inucalgary.ca

In this specific molecule, the positions ortho and para to the powerful activating hydroxyl group are at C3, C5, and C1. The C1 position is already substituted with the hydroxybutyl group. The position para to the hydroxyl group (C5) is sterically unhindered. The position ortho to the hydroxyl group (C3) is also available. The methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

Therefore, incoming electrophiles will be directed to the C3 and C5 positions. The regioselectivity will be influenced by a combination of the directing effects of both the hydroxyl and methyl groups, as well as steric hindrance. The hydroxyl group is a more powerful activating group than the alkyl group, and its directing effect will likely dominate. ucalgary.ca

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, likely at the C3 or C5 position. mlsu.ac.in

Halogenation: Reaction with halogens (e.g., Br₂ in a non-polar solvent) can introduce a halogen atom onto the ring. mlsu.ac.in Due to the high activation of the ring, polysubstitution can occur if care is not taken. libretexts.orgmlsu.ac.in

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, respectively. libretexts.org

ReactionReagentExpected Position of Substitution
NitrationDilute HNO₃C3, C5
HalogenationBr₂/CS₂C3, C5
SulfonationH₂SO₄C3, C5

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic factors.

Kinetics: The rates of reaction are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. ncert.nic.in For electrophilic aromatic substitution, the electron-donating groups on the ring increase the rate of reaction by stabilizing the carbocation intermediate (the sigma complex). The rate constants for the oxidation of phenolic compounds can vary significantly depending on the substituents and the oxidizing agent used. mdpi.com For instance, electron-donating groups generally increase the rate of oxidation. mdpi.com Kinetic isotope effect studies, where a hydrogen atom is replaced by deuterium, can provide insights into the rate-determining step of a reaction. A significant kinetic isotope effect is often observed in reactions where the breaking of a C-H or O-H bond is the slow step. acs.org

TransformationKinetic FactorsThermodynamic Factors
Electrophilic Aromatic SubstitutionActivating groups increase reaction rate.Formation of a stable aromatic product is favorable.
OxidationSubstituent electronic effects, oxidant concentration.Generally spontaneous (negative ΔG).
Etherification/EsterificationReactivity of electrophile, basicity of medium.Formation of stable ether/ester linkage.

Elucidation of Reaction Mechanisms utilizing Advanced Analytical Techniques

The detailed pathways of the chemical transformations of this compound can be elucidated using a variety of advanced analytical techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying reaction intermediates and products. acs.orgjaist.ac.jp For instance, NMR can provide detailed structural information about the substitution patterns on the aromatic ring, while MS can be used to determine the molecular weight and fragmentation patterns of reaction products. acs.org UV-Vis spectroscopy can be used to monitor the progress of reactions that involve a change in chromophores, such as oxidation reactions leading to the formation of colored quinones. acs.org

Isotopic Labeling Studies: The use of isotopes, such as deuterium (²H) or carbon-13 (¹³C), can provide definitive evidence for reaction mechanisms. nih.govresearchgate.netnih.gov By strategically placing an isotopic label in the starting material, its fate can be traced throughout the reaction, helping to identify which bonds are broken and formed. For example, a kinetic isotope effect study involving deuteration of the phenolic hydroxyl group can determine if the O-H bond is broken in the rate-determining step of a reaction. acs.orgnih.gov

Computational Chemistry: Theoretical calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. nih.gov These computational studies can provide insights into the electronic structure of the molecule and how it influences its reactivity, complementing experimental findings. nih.gov

Analytical TechniqueApplication in Mechanistic Studies
NMR SpectroscopyStructural elucidation of products and intermediates.
Mass SpectrometryIdentification of reaction products and intermediates by mass.
IR SpectroscopyIdentification of functional groups in reactants and products.
Isotopic LabelingTracing reaction pathways and determining rate-determining steps.
Computational ChemistryModeling reaction mechanisms and predicting reactivity.

Advanced Spectroscopic Characterization of 2 4 Hydroxybutyl 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For 2-(4-Hydroxybutyl)-4-methylphenol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons, the benzylic protons, the protons of the butyl chain, the methyl group protons, and the hydroxyl protons. The splitting patterns of these signals would provide information about adjacent protons. Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon environments, including those in the phenolic ring and the butyl side chain.

A thorough review of scientific literature and chemical databases did not yield specific, publicly available ¹H or ¹³C NMR spectroscopic data for this compound.

Table 4.1.1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (C₃-H, C₅-H, C₆-H) Data not available Data not available Data not available
Methylene (Ar-CH₂) Data not available Data not available Data not available
Methylene (-CH₂CH₂CH₂OH) Data not available Data not available Data not available
Methylene (-CH₂OH) Data not available Data not available Data not available
Methyl (Ar-CH₃) Data not available Data not available Data not available
Hydroxyl (Ar-OH) Data not available Data not available Data not available
Hydroxyl (-CH₂OH) Data not available Data not available Data not available
Table 4.1.2: Expected ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (ppm)
Aromatic Carbons Data not available
Benzylic Carbon (Ar-CH₂) Data not available
Butyl Chain Carbons Data not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching vibrations.

Specific experimental IR and Raman spectra for this compound are not available in the public domain based on a comprehensive search of scientific databases.

Table 4.2.1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad Data not available
Alcoholic O-H Stretch, broad Data not available
Aromatic C-H Stretch Data not available
Aliphatic C-H Stretch Data not available
Aromatic C=C Stretch Data not available

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would likely involve cleavage of the butyl side chain, such as the loss of water from the hydroxyl group or benzylic cleavage.

A detailed experimental mass spectrum and fragmentation analysis for this compound could not be located in published scientific literature or databases.

Table 4.3.1: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Exact Mass Data not available

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light.

The phenolic ring system in this compound constitutes a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to the π → π* electronic transitions of the substituted benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the nature and position of the substituents.

Specific UV-Visible spectroscopic data for this compound are not documented in readily accessible scientific resources.

Table 4.4.1: Expected UV-Visible Absorption Data for this compound

Parameter Expected Value
λ_max (in a specified solvent) Data not available
Molar Absorptivity (ε) Data not available

X-ray Crystallography Studies for Definitive Solid-State Structure Determination (if crystalline form is isolated)

A search of crystallographic databases reveals no published crystal structure for this compound.

Table 4.5.1: Expected X-ray Crystallography Parameters for this compound

Parameter Information to be Determined
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths and Angles Data not available

Synthesis and Characterization of Derivatives and Analogues of 2 4 Hydroxybutyl 4 Methylphenol

Design Principles for Structurally Modified Phenolic Compounds and Functional Analogues

The primary design principle often revolves around modulating the compound's antioxidant potential. The phenolic hydroxyl group is the main active site for scavenging free radicals. frontiersin.org Its efficacy can be enhanced or attenuated by altering the electronic environment of the aromatic ring. youtube.com For instance, introducing additional alkyl groups (electron-donating) can stabilize the resulting phenoxyl radical, thereby enhancing antioxidant activity. Conversely, electron-withdrawing groups might decrease this activity. youtube.com

Another crucial design consideration is the modification of the compound's amphiphilicity. The parent molecule is amphiphilic, with a polar phenolic head and a relatively nonpolar hydrocarbon tail. Altering the length and functionality of the alkyl side chain can systematically shift the hydrophilic-lipophilic balance (HLB). This is a key strategy in the synthesis of phenolipids, where phenolic compounds are esterified with fatty acids to improve their solubility and interaction with lipidic environments. researchgate.net By modifying the hydroxybutyl chain, analogues with increased or decreased lipophilicity can be designed for specific applications.

The table below outlines the key structural components and the rationale behind their modification.

Structural ComponentDesign Principle/GoalPotential Effect
Phenolic -OH group Acidity modulation, pro-drug designEsterification or etherification can protect the hydroxyl group, altering its reactivity and bioavailability.
Aromatic Ring Tuning electronic propertiesIntroduction of further substituents (e.g., alkyl, halogen) can alter the redox potential and antioxidant capacity. youtube.com
Methyl Group at C4 Steric hindrance, lipophilicityReplacement with larger alkyl groups can increase steric bulk around the ring and enhance lipophilicity.
Hydroxybutyl Side Chain Adjusting amphiphilicityChain extension, branching, or functionalization (e.g., esterification) modifies solubility and interaction with biological membranes. researchgate.net

Synthetic Strategies for Variation of Aryl and Alkyl Substituents

The synthesis of 2-(4-Hydroxybutyl)-4-methylphenol and its analogues with varied aryl and alkyl substituents relies on established methods for the selective functionalization of phenols. The primary challenge lies in achieving regioselective alkylation, particularly at the ortho position to the hydroxyl group. nih.gov

Ortho-Alkylation of p-Cresol (B1678582):

The most direct route to the parent compound involves the ortho-alkylation of p-cresol (4-methylphenol). Several strategies can be employed:

Friedel-Crafts Alkylation: This classic method can be adapted using a suitable four-carbon electrophile. For instance, reacting p-cresol with 4-chlorobutan-1-ol, 1,4-dichlorobutane, or tetrahydrofuran (B95107) under acidic conditions (e.g., H₂SO₄, AlCl₃) could introduce the butyl chain. However, these reactions often suffer from poor selectivity, leading to mixtures of ortho- and para-isomers (if the para-position were unblocked), as well as poly-alkylation products. mdpi.com

Alkylation with Alcohols/Alkenes over Solid Acid Catalysts: The use of heterogeneous catalysts like zeolites (e.g., HZSM-5, HMCM-22) or modified metal oxides can promote the alkylation of phenols with alcohols. researchgate.netdicp.ac.cn Reacting p-cresol with 1,4-butanediol (B3395766) in the presence of such catalysts could offer a greener alternative with potentially higher selectivity for the desired ortho-substituted product. researchgate.net The reaction temperature and catalyst choice are critical for controlling the product distribution. mdpi.com

Directed Ortho-Metalation (DoM): This strategy provides excellent regiocontrol. The phenolic hydroxyl group is first protected, and then a directing group facilitates lithiation at the adjacent ortho position. Subsequent reaction with an appropriate electrophile, such as a 4-halobutyl derivative, followed by deprotection, would yield the target molecule with high purity. nih.gov

Variation of Substituents:

The synthetic framework can be easily adapted to generate a wide array of analogues.

Varying the Aryl Core: Starting with different phenols (e.g., phenol (B47542), o-cresol, 3,4-dimethylphenol) allows for the synthesis of analogues with diverse substitution patterns on the aromatic ring.

Varying the Alkyl Substituent: Instead of p-cresol, starting materials like 4-ethylphenol (B45693) or 4-tert-butylphenol (B1678320) could be used to introduce different alkyl groups at the para position. The ortho-alkylation chemistry remains largely the same. mdpi.com

The following table summarizes potential synthetic routes for generating analogues.

Starting PhenolAlkylating AgentCatalyst/MethodPotential Product
p-Cresol (4-methylphenol)4-Chlorobutan-1-olLewis Acid (e.g., AlCl₃)This compound
p-Cresol (4-methylphenol)1,4-ButanediolZeolite Catalyst (e.g., H-MCM-22) researchgate.netThis compound
p-tert-ButylphenolTetrahydrofuranStrong Acid2-(4-Hydroxybutyl)-4-tert-butylphenol
Phenol4-Bromobutyl methyl etherDirected Ortho-Metalation2-(4-Methoxybutyl)phenol

Chemical Modifications of the Hydroxybutyl Side Chain (e.g., Esterification, Etherification)

The terminal hydroxyl group of the 4-hydroxybutyl side chain is a prime target for chemical modification, offering a straightforward way to alter the compound's physical and chemical properties, particularly its polarity and amphiphilicity.

Esterification:

Esterification of the terminal alcohol is a common strategy to increase lipophilicity. This can be achieved through several standard methods:

Reaction with Acyl Chlorides or Anhydrides: Reacting this compound with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding ester in high yield. The phenolic hydroxyl group is generally less reactive than the primary alcohol of the side chain under these conditions, allowing for selective esterification.

Fischer Esterification: Reaction with a carboxylic acid (R-COOH) under acidic catalysis (e.g., H₂SO₄) can also yield the ester. This is an equilibrium process, and water removal is typically required to drive the reaction to completion.

Enzymatic Lipophilization: Lipases can be used to catalyze the esterification with fatty acids, offering a green and highly selective method for producing "phenolipids". This approach is valuable for creating derivatives with long alkyl chains derived from natural sources.

Etherification:

Formation of an ether at the terminal hydroxyl group can also be used to cap the polar functionality.

Williamson Ether Synthesis: The terminal alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide (R'-X) to form the corresponding ether (R-O-R'). This method is versatile and allows for the introduction of a wide variety of alkyl or aryl groups.

These modifications are instrumental in structure-property relationship studies, allowing for a systematic evaluation of how lipophilicity affects the compound's behavior.

The table below illustrates potential derivatives from side-chain modifications.

Modification TypeReagentDerivative NameExpected Property Change
Esterification Acetyl Chloride4-(2-Hydroxy-5-methylphenyl)butyl acetate (B1210297)Increased lipophilicity
Esterification Palmitoyl Chloride4-(2-Hydroxy-5-methylphenyl)butyl palmitateSignificantly increased lipophilicity; surfactant properties
Etherification Methyl Iodide2-(4-Methoxybutyl)-4-methylphenolCapping of polar -OH; increased lipophilicity
Etherification Benzyl Bromide2-(4-(Benzyloxy)butyl)-4-methylphenolIntroduction of a bulky, nonpolar group

Systematic Structure-Reactivity and Structure-Property Relationship Studies of Derivative Series

Systematic studies of structure-reactivity and structure-property relationships (SAR/SPR) are essential to rationally design analogues of this compound with optimized characteristics. These studies involve synthesizing a series of derivatives where one structural feature is varied systematically, and then evaluating the impact on a specific property, such as antioxidant activity, solubility, or electronic properties. frontiersin.orgspringernature.com

Key Relationships to Investigate:

Effect of Alkyl Chain Length: A series of analogues with side chains of varying lengths (e.g., from hydroxyethyl (B10761427) to hydroxyoctyl) could be synthesized. This would allow for the study of how chain length affects lipophilicity, water solubility, and potentially its interaction with cell membranes. For antioxidant activity in emulsions, a "cut-off effect" is often observed, where the activity first increases with chain length and then decreases.

Impact of Ring Substitution: The electronic nature of the aromatic ring can be tuned by introducing different substituents at the positions ortho or meta to the hydroxyl group. A series could include electron-donating groups (e.g., methoxy, additional alkyl groups) and electron-withdrawing groups (e.g., halogens, nitro groups). The antioxidant capacity, measured by assays like DPPH radical scavenging, would be expected to correlate with the electronic properties of these substituents. nih.govresearchgate.net The acidity of the phenolic proton is also highly sensitive to these substitutions. youtube.com

Role of Steric Hindrance: The size of the substituents at the ortho positions (the hydroxybutyl chain and potentially another group at C6) can sterically hinder the phenolic hydroxyl group. This can impact the rate of reactions involving the hydroxyl group, including its ability to scavenge radicals. A comparative study of derivatives with varying steric bulk (e.g., comparing a 2-hydroxybutyl to a 2-(2,2-dimethyl-4-hydroxybutyl) group) could elucidate these effects. researchgate.net

The findings from these systematic studies can be compiled into quantitative structure-activity relationship (QSAR) models, which use computational methods to correlate structural descriptors with observed activity, further refining the design of new analogues. frontiersin.org

The following table summarizes hypothetical SAR trends for derivative series.

Varied Structural FeatureProperty to MeasureExpected TrendRationale
Length of hydroxyalkyl chain Water SolubilityDecreases with increasing chain lengthIncreased hydrocarbon character reduces affinity for water.
Length of hydroxyalkyl chain Antioxidant activity in oil-water emulsionMay show a parabolic relationship (cut-off effect)Balance between concentration at the interface and mobility.
Electron-donating group on ring Antioxidant Capacity (Radical Scavenging)IncreasesStabilization of the resulting phenoxyl radical. youtube.com
Electron-withdrawing group on ring Phenolic Acidity (pKa)Increases (pKa decreases)Stabilization of the negative charge of the phenoxide ion. youtube.com
Bulky ortho-substituent Rate of H-atom transferDecreasesSteric hindrance around the phenolic -OH group. researchgate.net

Analytical Methodologies for the Detection and Quantification of 2 4 Hydroxybutyl 4 Methylphenol

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2-(4-Hydroxybutyl)-4-methylphenol, providing high levels of selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing phenolic compounds. The technique separates compounds in a liquid mobile phase using a stationary phase column, followed by detection with a mass spectrometer. For this compound, reversed-phase HPLC is typically employed, often using a C18 column. nih.gov Gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the analyte from other matrix components. nih.govresearchgate.net The mass spectrometer, frequently a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) instrument, provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique, particularly suitable for volatile or semi-volatile compounds. For non-volatile phenols like this compound, a derivatization step is often necessary to increase volatility and thermal stability. epa.gov This can involve reaction with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile silyl (B83357) ethers. researchgate.net The derivatized analyte is then introduced into the GC, where it is separated in a capillary column (e.g., a 5% phenyl methyl siloxane phase) before detection by the mass spectrometer. nih.govmdpi.com GC-MS provides excellent chromatographic resolution and is highly effective for identifying and quantifying the compound in complex mixtures. mdpi.comthermofisher.com

Table 1: Typical Parameters for Chromatographic Analysis of Phenolic Compounds

Parameter HPLC-MS GC-MS
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net Capillary column (e.g., 5% phenyl methyl siloxane) nih.gov
Mobile/Carrier Gas Gradient of acidified water and acetonitrile/methanol researchgate.net Helium or Nitrogen thermofisher.com
Detection Triple Quadrupole (MS/MS) or QTOF-MS researchgate.net Triple Quadrupole (MS/MS) or single quadrupole thermofisher.com
Ionization Mode Electrospray Ionization (ESI), often in negative mode nih.gov Electron Ionization (EI) nist.gov

| Sample State | Liquid solution | Derivatized to a volatile form (e.g., silylation) epa.govresearchgate.net |

Spectrophotometric and Fluorimetric Assays for Trace Analysis

Spectrophotometric and fluorimetric methods offer rapid and cost-effective alternatives for the quantification of phenolic compounds, particularly for high-throughput screening. researchgate.net

Spectrophotometric assays are based on the principle that phenolic compounds absorb light in the ultraviolet-visible range. The concentration of this compound can be determined by measuring the absorbance at its specific maximum wavelength. While simple and fast, this method can be susceptible to interference from other compounds in the sample that absorb at similar wavelengths. elsevierpure.com

Fluorimetric assays provide enhanced sensitivity and selectivity compared to spectrophotometry. elsevierpure.com These methods rely on the native fluorescence of the phenolic ring or the use of fluorescent probes. The analyte is excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. researchgate.net The intensity of the emitted light is proportional to the concentration of the compound. This technique is capable of detecting trace amounts of the analyte, often at concentrations as low as the micromolar level. elsevierpure.com

Table 2: Comparison of Spectroscopic Assays for Phenolic Compound Analysis

Feature Spectrophotometry Fluorimetry
Principle UV-Vis Absorbance elsevierpure.com Fluorescence Emission researchgate.netelsevierpure.com
Sensitivity Moderate High elsevierpure.com
Selectivity Lower (prone to spectral overlap) Higher (fewer compounds fluoresce)
Instrumentation Spectrophotometer Spectrofluorometer

| Application | General quantification | Trace analysis, HTS researchgate.netelsevierpure.com |

Electrochemical Sensors and Detection Principles for Phenolic Compounds

Electrochemical sensors have emerged as powerful tools for the rapid and sensitive detection of phenolic compounds. nih.gov These devices work on the principle that the phenolic hydroxyl group can be easily oxidized at an electrode surface, generating a measurable electrical signal (current or potential). nih.gov

The core of an electrochemical sensor is the working electrode, which can be constructed from various materials, including carbon-based materials (like glassy carbon or carbon paste) and metal or metal oxide nanoparticles. nih.govmdpi.com To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or specific polymers. uniroma1.it

Voltammetric techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly used. nih.gov These methods apply a varying potential to the electrode and measure the resulting current, which is proportional to the concentration of the phenolic compound. The redox potential provides a degree of selectivity, allowing for the potential analysis of different phenols in a mixture. nih.gov Electrochemical sensors offer advantages of low cost, portability, and real-time analysis capabilities. nih.gov

Table 3: Performance of Various Electrochemical Sensors for Phenolic Compound Detection

Electrode Type Target Analyte(s) Technique Limit of Detection (LOD) Reference
Fe₃O₄ Nanoparticle Modified Carbon Paste Electrode Sinapic acid, Syringic acid, Rutin DPV 0.08 - 0.26 µM nih.gov
Cobalt Oxide Nanostructure Modified Glassy Carbon Electrode Hydroquinone, Catechol DPV 0.1 µM mdpi.com

Optimization of Sample Preparation and Mitigation of Matrix Effects in Complex Samples

The analysis of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples requires robust sample preparation to remove interfering substances. researchgate.netdntb.gov.ua The goal is to isolate the analyte and minimize the "matrix effect," where co-eluting endogenous components suppress or enhance the analyte's signal in the detector, particularly in LC-MS/MS. nih.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible solvents to separate it from matrix components. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. This is highly effective for concentrating the analyte and removing interferences. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an extraction and cleanup step, often used for fatty matrices, and has been successfully applied to a wide range of phenolic compounds. researchgate.net

Mitigating matrix effects is crucial for accurate quantification. nih.gov Strategies include optimizing chromatographic separation to resolve the analyte from interfering compounds, using isotopically labeled internal standards that co-elute with the analyte and experience similar matrix effects, and employing advanced sample cleanup techniques. uu.nl The post-column infusion method can also be used during method development to identify regions in the chromatogram where significant ion suppression or enhancement occurs. uu.nl

Method Validation and Quality Control in Analytical Procedures

To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. researchgate.net Method validation establishes the performance characteristics of the procedure and is a critical component of quality control. Key validation parameters are defined by international guidelines.

The main parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a coefficient of determination (R²) greater than 0.99. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netdntb.gov.ua

Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples and expressed as percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. dntb.gov.ua

Table 4: Key Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity (R²) Proportionality of signal to concentration > 0.99 researchgate.net
Accuracy (% Recovery) Closeness of measured to true value 80-120% researchgate.netnih.gov
Precision (% RSD) Repeatability and reproducibility of measurements < 15-20% researchgate.netnih.gov
LOD/LOQ Lowest concentration detectable/quantifiable Method- and application-dependent researchgate.netdntb.gov.ua

| Selectivity | No significant interference at the analyte's retention time | Peak purity and resolution |

Academic Investigations into the Potential in Materials Science

Role as Monomers or Cross-linking Agents in Polymer Systems

The presence of two hydroxyl groups with different reactivities—a phenolic hydroxyl and a primary alcohol—makes 2-(4-hydroxybutyl)-4-methylphenol a versatile monomer for the synthesis of various polymers. The distinct reactivity allows for selective polymerization or modification, enabling the creation of polymers with specific architectures and functionalities.

The hydroxyl groups can participate in condensation polymerizations to form polyesters and polyethers. For instance, the primary alcohol can be selectively reacted with dicarboxylic acids or their derivatives to form linear polyesters, while the phenolic hydroxyl group remains available for subsequent cross-linking reactions. This two-stage polymerization process is advantageous for creating thermosetting materials where an initial thermoplastic prepolymer is formed, which can then be cured into a rigid network.

Furthermore, the vinylogous nature of the phenol (B47542) can be exploited. For instance, related phenolic compounds, such as 2-methoxy-4-vinylphenol (B128420) (MVP), derived from lignin, have been successfully used as monomers in various polymerization techniques. mdpi.comnih.gov These styrene-like monomers can undergo radical polymerization to produce thermoplastics. mdpi.comnih.gov By modifying the phenolic group, researchers have been able to produce a range of polymers with diverse thermal and chemical properties. nih.gov This suggests a potential pathway for the polymerization of this compound, where the vinyl group could be introduced through dehydration of the hydroxybutyl side chain.

The ability of the phenolic group to act as a radical scavenger also has implications for its use in polymer systems, potentially imparting antioxidant properties to the resulting materials. researchgate.netsigmaaldrich.comebi.ac.uk This is a desirable characteristic in many applications where polymer degradation due to oxidation is a concern.

Incorporation into Supramolecular Assemblies and Self-Assembled Structures

The directional and specific nature of hydrogen bonding makes this compound an excellent candidate for the construction of supramolecular assemblies. The molecule possesses both hydrogen bond donor (the two hydroxyl groups) and acceptor (the oxygen atoms of the hydroxyl groups) sites, facilitating the formation of well-defined, non-covalent structures.

Crystal structure analysis of a related compound, 2-hydroxymethyl-4-methylphenol, reveals the formation of a three-dimensional network through intermolecular O-H···O hydrogen-bonding interactions. researchgate.net In this structure, each molecule is linked to three neighboring molecules, with the oxygen atoms acting as both donors and acceptors, resulting in the formation of a 12-membered ring composed of hydrogen-bonded dimers. researchgate.net This precedent strongly suggests that this compound would also exhibit rich hydrogen-bonding behavior, leading to the formation of intricate self-assembled structures in the solid state.

Furthermore, the introduction of additional functional groups through chemical modification of the hydroxyl groups could provide further control over the self-assembly process, enabling the design of complex, functional supramolecular systems.

Development of Functional Materials through Chemical Modification

The two distinct hydroxyl groups of this compound serve as handles for a wide range of chemical modifications, enabling the synthesis of a diverse array of functional materials.

Esterification or etherification of the hydroxyl groups can be used to tune the solubility, thermal properties, and reactivity of the molecule. For example, reaction with acyl chlorides or anhydrides can produce esters with varying chain lengths, influencing the material's hydrophobicity and liquid crystalline properties.

The phenolic hydroxyl group can be used as a starting point for the synthesis of more complex ligands for metal coordination. For instance, Mannich-type reactions can be employed to introduce aminomethyl groups at the ortho position to the phenolic hydroxyl, creating multidentate ligands capable of forming stable complexes with various metal ions. researchgate.net These metal complexes can exhibit interesting catalytic, magnetic, or optical properties.

Furthermore, the 4-hydroxybutyl chain can be modified to introduce other functional groups. For example, oxidation of the primary alcohol would yield a carboxylic acid, which could then be used in the formation of amides or esters, or to impart pH-responsiveness to a material. The hydroxyl group could also be replaced by a halogen, which can then participate in a variety of cross-coupling reactions to attach other functional moieties.

The development of functional materials from this compound is an active area of research, with the potential to create new materials for applications in sensing, catalysis, and drug delivery.

Exploration in Optoelectronic and Electronic Materials

The phenolic core of this compound provides a basis for the development of materials with interesting optoelectronic and electronic properties. While the parent molecule itself is not highly conjugated, it can be chemically modified to create more extended π-systems.

One approach is to use the phenolic hydroxyl group and the ortho position to build larger aromatic structures. For example, oxidative coupling reactions can be used to link multiple phenol units together, creating oligomeric or polymeric structures with increased conjugation.

Another strategy involves using the molecule as a building block in the synthesis of conjugated polymers. seferoslab.com The hydroxyl groups can be functionalized to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties. Subsequent polymerization would lead to the formation of conjugated polymers where the phenolic unit is incorporated into the polymer backbone or as a pendant group. The electronic properties of these polymers could be tuned by co-polymerizing with other monomers or by post-polymerization modification.

The development of well-defined π-conjugated polymers through methods like catalyst transfer polycondensation allows for precise control over the polymer's structure and properties. seferoslab.com This control is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The incorporation of the this compound moiety could impart desirable properties such as improved solubility, processability, and stability to these materials.

Role in Advanced Catalytic Systems as Ligands or Supports

The ability of this compound and its derivatives to act as ligands for metal ions opens up possibilities for their use in advanced catalytic systems. The phenolic hydroxyl group, often in combination with other donor atoms introduced through chemical modification, can coordinate to a metal center, influencing its electronic properties and catalytic activity.

For example, derivatives of similar phenolic compounds have been used to create tridentate ligands that form stable complexes with transition metals. researchgate.netconsensus.app These complexes have shown potential as catalysts in a variety of reactions, including polymerization and oxidation. researchgate.net The steric and electronic environment around the metal center can be fine-tuned by modifying the substituents on the phenolic ring and the side chains, allowing for the optimization of catalyst performance.

The 4-hydroxybutyl group provides a convenient point of attachment for immobilizing the catalytic complex onto a solid support. This can be achieved by reacting the hydroxyl group with a suitable functional group on the surface of a material such as silica, alumina, or a polymer resin. The resulting supported catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and improved stability.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxybutyl)-4-methylphenol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of 4-methylphenol with 4-hydroxybutyl derivatives. Key intermediates (e.g., hydroxybutyl precursors) can be synthesized via esterification or nucleophilic substitution. Characterization should include 1H/13C NMR to confirm substitution patterns, FT-IR for functional group verification, and GC-MS for purity assessment. Standards for phenolic compounds (e.g., 4-phenylphenol) can aid in comparative analysis .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR spectroscopy (e.g., DEPT-135 for carbon hybridization) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns. Compare spectral data with structurally similar compounds (e.g., 4-(2,6-dimethylphenyl)phenol) to identify substituent effects on chemical shifts. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC-UV/Vis with a C18 column and mobile phases optimized for phenolic compounds (e.g., methanol/buffer at pH 4.6). Calibration curves should be validated against certified standards. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity and specificity .

Advanced Research Questions

Q. How can experimental design optimize the photocatalytic degradation of this compound?

  • Methodological Answer : Employ a central composite design (CCD) to evaluate variables like catalyst loading, pH, and irradiation time. Use ANOVA to identify significant factors (e.g., pH and catalyst dose often dominate). Regression models (e.g., Eq. 4-5 in ) predict degradation efficiency. Validate with kinetic studies (pseudo-first/second-order models) and monitor byproducts via HPLC-DAD .

Q. How do researchers resolve contradictions between computational predictions and experimental data for electronic transitions in phenolic derivatives?

  • Methodological Answer : Discrepancies in UV-Vis absorption peaks (e.g., theoretical vs. experimental λmax) may arise from solvent effects or approximations in DFT methods. Validate calculations using polarizable continuum models (PCM) for solvent correction. Cross-reference with experimental time-dependent DFT (TD-DFT) and cyclic voltammetry to refine frontier molecular orbital (FMO) analyses .

Q. What strategies mitigate environmental risks of this compound in wastewater systems?

  • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) and assess biodegradability via OECD 301 protocols. Explore advanced oxidation processes (AOPs) like ozonation or Fenton reactions for mineralization. Green synthesis routes using biocatalysts (e.g., lipases) reduce hazardous byproducts .

Q. How can cytotoxicity studies of this compound be standardized across cell lines?

  • Methodological Answer : Use MTT assays with dose-response curves (IC50 determination) in multiple cell lines (e.g., HepG2, MCF-7). Normalize data to controls and account for metabolic interference (phenolic compounds may autofluoresce). Compare with structurally related compounds (e.g., 4-methylphenol derivatives) to infer structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.